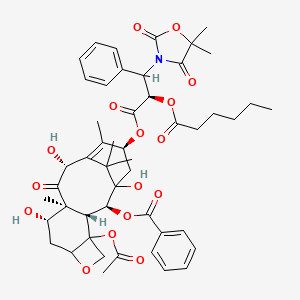
Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclohexa-2,4-diene-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Formation of the Cyclohexa-2,4-diene-1-carboxylate Moiety: This can be synthesized through Diels-Alder reactions or other cycloaddition reactions.
Coupling Reactions: The final step involves coupling the piperidine ring with the cyclohexa-2,4-diene-1-carboxylate moiety using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. It can be used as a lead compound for drug discovery and development.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic applications. Its piperidine moiety is a common feature in many pharmacologically active compounds, making it a candidate for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can act as a pharmacophore, binding to specific sites on the target molecules and exerting its effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- 4-Bromo-N-Cbz-piperidine
- Piperidine derivatives with different substituents
Uniqueness
Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate is unique due to its combination of a piperidine ring, a benzyl group, and a cyclohexa-2,4-diene-1-carboxylate moiety
Properties
Molecular Formula |
C19H23NO3S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C19H23NO3S/c21-18(23-14-15-6-2-1-3-7-15)17-8-4-5-11-19(17,22)24-16-9-12-20-13-10-16/h1-8,11,16-17,20,22H,9-10,12-14H2 |
InChI Key |
ZAQNWUBKAMANKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1SC2(C=CC=CC2C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
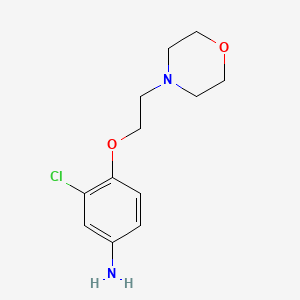
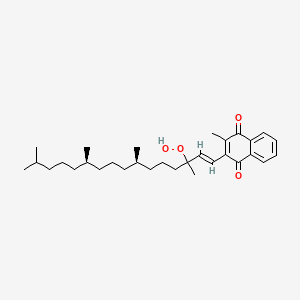
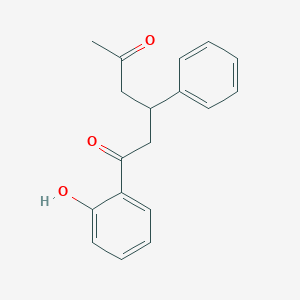





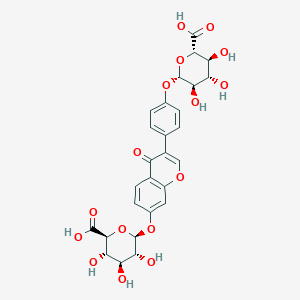


![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
